molecular formula C23H26N2O2S B10772383 N-(3-aminopropyl)-2-(3-methylbenzyloxy)-N-(thiophen-2-ylmethyl)benzamide

N-(3-aminopropyl)-2-(3-methylbenzyloxy)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B10772383
M. Wt: 394.5 g/mol
InChI Key: LCQJRANJHOEQFG-UHFFFAOYSA-N
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Description

  • Using 3-aminopropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Attachment of 3-Methylbenzyloxy Group:

    • Employing a nucleophilic substitution reaction with 3-methylbenzyl chloride.
  • Incorporation of Thiophen-2-ylmethyl Group:

    • Utilizing thiophen-2-ylmethanol and converting it to the corresponding chloride, followed by nucleophilic substitution.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminopropyl)-2-(3-methylbenzyloxy)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the 3-aminopropyl group, the 3-methylbenzyloxy group, and the thiophen-2-ylmethyl group. Each step requires specific reagents and conditions, such as:

    • Formation of Benzamide Core:

      • Starting with a benzoyl chloride derivative.
      • Reaction with an amine to form the benzamide.

    Chemical Reactions Analysis

    Types of Reactions: N-(3-aminopropyl)-2-(3-methylbenzyloxy)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    • Oxidation:

      • The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.
      • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
    • Reduction:

      • The benzamide core can be reduced to form amines.
      • Common reagents: Lithium aluminum hydride, sodium borohydride.
    • Substitution:

      • The 3-methylbenzyloxy group can undergo nucleophilic substitution.
      • Common reagents: Sodium hydride, alkyl halides.

    Major Products Formed:

    • Oxidation of the thiophen-2-ylmethyl group yields sulfoxides or sulfones.
    • Reduction of the benzamide core yields primary or secondary amines.
    • Substitution reactions can introduce various alkyl or aryl groups.

    Scientific Research Applications

    N-(3-aminopropyl)-2-(3-methylbenzyloxy)-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:

    • Chemistry:

      • Used as a building block for the synthesis of more complex molecules.
      • Studied for its reactivity and stability under various conditions.
    • Biology:

      • Investigated for its potential as a biochemical probe.
      • Studied for its interactions with biological macromolecules.
    • Medicine:

      • Explored for its potential therapeutic properties.
      • Studied for its ability to interact with specific biological targets.
    • Industry:

      • Potential applications in the development of new materials.
      • Used in the synthesis of specialty chemicals.

    Mechanism of Action

    The mechanism of action of N-(3-aminopropyl)-2-(3-methylbenzyloxy)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

    Comparison with Similar Compounds

    • N-(3-aminopropyl)-2-(4-methylbenzyloxy)-N-(thiophen-2-ylmethyl)benzamide
    • N-(3-aminopropyl)-2-(3-methylbenzyloxy)-N-(furan-2-ylmethyl)benzamide
    • N-(3-aminopropyl)-2-(3-methylbenzyloxy)-N-(thiophen-3-ylmethyl)benzamide

    Comparison:

      N-(3-aminopropyl)-2-(4-methylbenzyloxy)-N-(thiophen-2-ylmethyl)benzamide: Similar structure but with a different position of the methyl group on the benzyl ring, which can affect its reactivity and binding properties.

      N-(3-aminopropyl)-2-(3-methylbenzyloxy)-N-(furan-2-ylmethyl)benzamide: Contains a furan ring instead of a thiophene ring, which can influence its electronic properties and interactions.

      N-(3-aminopropyl)-2-(3-methylbenzyloxy)-N-(thiophen-3-ylmethyl)benzamide: Similar structure but with a different position of the thiophene ring, which can alter its chemical behavior and biological activity.

    Properties

    Molecular Formula

    C23H26N2O2S

    Molecular Weight

    394.5 g/mol

    IUPAC Name

    N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(thiophen-2-ylmethyl)benzamide

    InChI

    InChI=1S/C23H26N2O2S/c1-18-7-4-8-19(15-18)17-27-22-11-3-2-10-21(22)23(26)25(13-6-12-24)16-20-9-5-14-28-20/h2-5,7-11,14-15H,6,12-13,16-17,24H2,1H3

    InChI Key

    LCQJRANJHOEQFG-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC=C1)COC2=CC=CC=C2C(=O)N(CCCN)CC3=CC=CS3

    Origin of Product

    United States

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